
2-Bromo-N-(phenylcarbamoyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(phenylcarbamoyl)acetamide is an organic compound with the molecular formula C9H9BrN2O2. It is a brominated derivative of acetamide, where the bromine atom is attached to the second carbon of the acetamide group, and the phenylcarbamoyl group is attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(phenylcarbamoyl)acetamide typically involves the bromination of N-(phenylcarbamoyl)acetamide. One common method is to react N-(phenylcarbamoyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction can be represented as follows:
N-(phenylcarbamoyl)acetamide+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(phenylcarbamoyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-(phenylcarbamoyl)acetamide.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium thiocyanate (KSCN) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of N-(phenylcarbamoyl)acetamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-Bromo-N-(phenylcarbamoyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(phenylcarbamoyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenylcarbamoyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-phenylacetamide: Similar structure but lacks the carbamoyl group.
N-(2-Bromophenyl)acetamide: Bromine atom attached to the phenyl ring instead of the acetamide group.
2-Bromo-N-(phenylcarbamoyl)ethanamide: Similar structure with an additional carbon in the acetamide group.
Uniqueness
2-Bromo-N-(phenylcarbamoyl)acetamide is unique due to the presence of both the bromine atom and the phenylcarbamoyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
62879-76-9 |
|---|---|
Formule moléculaire |
C9H9BrN2O2 |
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
2-bromo-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14) |
Clé InChI |
NHPNIPUUXJQQFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


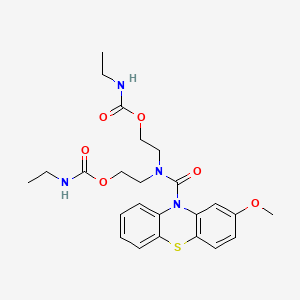
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
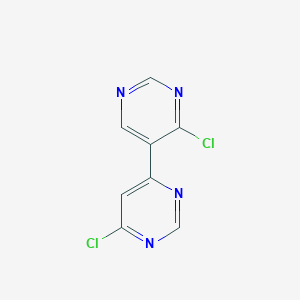
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
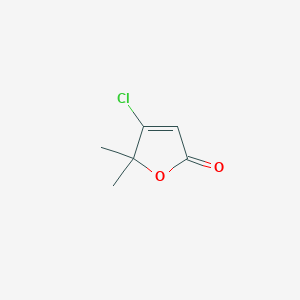
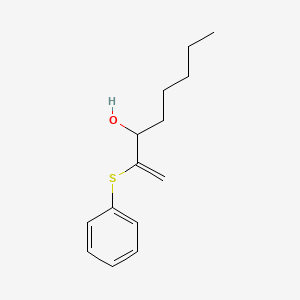
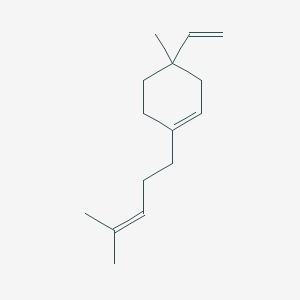
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)

